![molecular formula C7H6ClNO2 B13455633 3-Chloro-2-[(hydroxyimino)methyl]phenol CAS No. 90048-08-1](/img/structure/B13455633.png)
3-Chloro-2-[(hydroxyimino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-[(hydroxyimino)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a hydroxyimino group, and a phenolic hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-[(hydroxyimino)methyl]phenol typically involves the reaction of 3-chlorophenol with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include 3-chlorophenol, hydroxylamine hydrochloride, and a suitable base such as sodium hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2-[(hydroxyimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Applications De Recherche Scientifique
3-Chloro-2-[(hydroxyimino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-[(hydroxyimino)methyl]phenol involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The phenolic hydroxyl group can participate in redox reactions, influencing cellular processes. The chloro group can undergo substitution reactions, leading to the formation of new compounds with different biological activities.
Comparaison Avec Des Composés Similaires
3-Chloro-2-methylphenol: Similar structure but lacks the hydroxyimino group.
4-Chloro-2-[(hydroxyimino)methyl]phenol: Similar structure but with the chloro group at a different position.
2-Chloro-4-[(hydroxyimino)methyl]phenol: Similar structure but with the hydroxyimino group at a different position.
Uniqueness: 3-Chloro-2-[(hydroxyimino)methyl]phenol is unique due to the presence of both the chloro and hydroxyimino groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
90048-08-1 |
|---|---|
Formule moléculaire |
C7H6ClNO2 |
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
3-chloro-2-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H6ClNO2/c8-6-2-1-3-7(10)5(6)4-9-11/h1-4,10-11H/b9-4+ |
Clé InChI |
GATJXNPYNIALRF-RUDMXATFSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)/C=N/O)O |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)
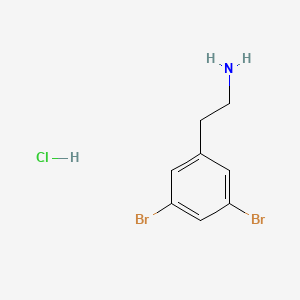
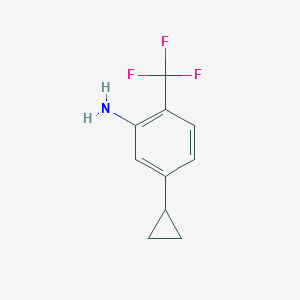
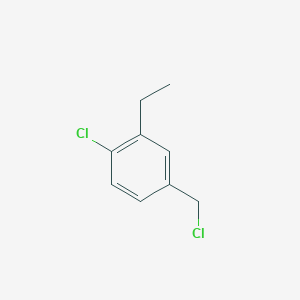
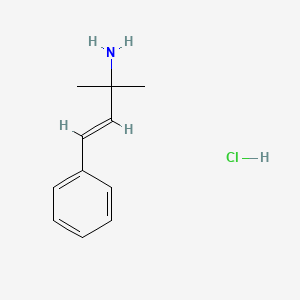
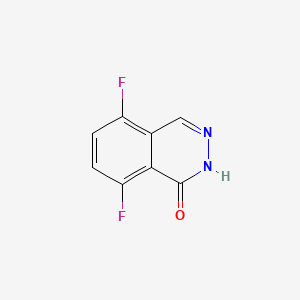
![2,8-Diazaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B13455603.png)
![1-{6-Oxaspiro[4.5]decan-9-yl}methanamine hydrochloride](/img/structure/B13455608.png)

![N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide](/img/structure/B13455612.png)

![N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13455625.png)
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13455628.png)
